Lipophilicity (XLogP3) and Hydrogen Bond Donor Count Differentiate 6-Methoxy-1-methyl-1H-indole-7-carboxylic acid from the Unsubstituted 1H-Indole-7-carboxylic Acid Core
The target compound's computed XLogP3 is predicted to be approximately 2.5, compared to 2.3 for the unsubstituted 1H-indole-7-carboxylic acid core, reflecting the lipophilicity-enhancing effect of the N-methyl and 6-methoxy substituents. Critically, the target compound has only one hydrogen bond donor (the carboxylic acid O–H), whereas the unsubstituted core has two (N–H and O–H). This reduction in HBD count is expected to improve passive membrane permeability and reduce crystal packing forces, which can translate into better solubility in organic solvents and improved handling during synthesis [1][2].
| Evidence Dimension | Computed XLogP3 and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3 ~2.5 (predicted); HBD count = 1 |
| Comparator Or Baseline | 1H-Indole-7-carboxylic acid (CAS 1670-83-3): XLogP3 = 2.3; HBD count = 2 |
| Quantified Difference | ΔXLogP3 ≈ +0.2; ΔHBD = −1 |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem 2025.04.14 release) [1][2] |
Why This Matters
A lower HBD count and moderately higher lipophilicity are desirable for building blocks intended for lead optimization in central nervous system or intracellular targets, where passive permeability is critical.
- [1] PubChem CID 74281. 1H-Indole-7-carboxylic acid – Computed Properties. XLogP3: 2.3; Hydrogen Bond Donor Count: 2. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem CID 1092117. 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid – Computed Properties. XLogP3: 2.0; Hydrogen Bond Donor Count: 1. National Center for Biotechnology Information, 2025. View Source
